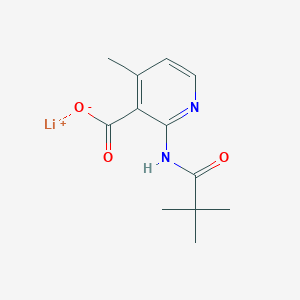

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate

Descripción

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate (CAS: 2230803-44-6) is a lithium-containing coordination compound featuring a pyridine-carboxylate backbone substituted with a 2,2-dimethylpropanamido (pivalamido) group and a methyl group at the 4-position. This compound is structurally characterized by its chelating carboxylate and amide moieties, which likely facilitate lithium ion coordination. The presence of bulky substituents (e.g., dimethylpropanamido) may influence solubility, stability, and intermolecular interactions in crystal lattices.

Propiedades

IUPAC Name |

lithium;2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.Li/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4;/h5-6H,1-4H3,(H,15,16)(H,13,14,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWZICDHOCJXQX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate typically involves the reaction of lithium salts with the corresponding organic ligands. The reaction conditions often include:

Solvents: Common solvents used include tetrahydrofuran (THF), dichloromethane, and toluene.

Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C13H18LiN2O3

IUPAC Name: Lithium (1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate

The compound features a lithium ion coordinated to a pyridine derivative with an amide functional group. The presence of the dimethylpropanamido group enhances its solubility and biological activity.

Organic Synthesis

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate serves as a reagent in organic synthesis. It can facilitate various reactions such as:

- Nucleophilic Substitution: The compound can act as a nucleophile in the substitution of electrophilic centers.

- Formation of Carbon-Nitrogen Bonds: It is utilized in the synthesis of amines and related compounds.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies indicate that it exhibits activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes.

- Anticancer Potential: Preliminary research suggests that it may induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell cycle progression.

Pharmaceutical Development

Due to its unique structure, this lithium compound is being explored for drug development:

- Neuroprotective Effects: Research is ongoing to evaluate its protective effects against neurodegenerative diseases by modulating lithium levels in neuronal environments.

- Modulation of Biological Pathways: The compound may influence various signaling pathways, making it a candidate for therapeutic applications.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Lithium(1+) ion 4-methyl-6-(trifluoromethyl)pyridine-3-sulfinate | Exhibits strong antimicrobial properties |

| Lithium(1+) ion 6-methyl-4-(trifluoromethyl)pyridine-2-sulfinate | Potential anticancer activity |

| Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate | Investigated for neuroprotective effects |

Case Study 1: Anticancer Activity

In a study involving HepG2 liver cancer cells, this compound was shown to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 50 µM, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, suggesting that this lithium compound could be developed into an effective antimicrobial agent.

Mecanismo De Acción

The mechanism of action of Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate involves its ability to form stable complexes with various metal ions. These complexes can interact with biological molecules, potentially affecting cellular processes. The molecular targets and pathways involved are still under investigation, but they may include interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of lithium carboxylates with heteroaromatic backbones. Below is a comparative analysis with analogous lithium complexes:

Structural Analogues

| Compound Name | CAS | Key Substituents | Suppliers | Notable Features (Inferred) |

|---|---|---|---|---|

| Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate | 2230803-44-6 | Pivalamido, 4-methylpyridine | 1 | High steric hindrance; potential for stable coordination |

| Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate | 1384428-46-9 | Oxadiazole ring | 4 | Enhanced π-conjugation; possible redox activity |

| Lithium(1+) ion 2-(1-hydroxyethyl)benzoate | 1909348-16-8 | Hydroxyethyl, benzoate | 3 | Hydrogen-bonding capacity; hydrophilic character |

Key Observations :

- Electronic Properties : The oxadiazole-containing analogue (1384428-46-9) may exhibit stronger electron-withdrawing effects due to its aromatic heterocycle, influencing lithium ion mobility or catalytic behavior.

- Solubility : The hydroxyethyl-substituted benzoate (1909348-16-8) likely has higher aqueous solubility than the hydrophobic pivalamido derivative, impacting applications in battery electrolytes or biological systems .

Crystallographic and Computational Insights

- Crystallography : The SHELX program suite () is widely used for refining lithium coordination complexes. The target compound’s crystal structure (if resolved) would benefit from SHELXL’s robust treatment of disorder and anisotropic displacement parameters .

- Analogues like lithium benzoates are well-represented, enabling indirect comparisons of bond lengths and coordination geometries .

Research Findings and Limitations

- Synthesis Challenges : The pivalamido group’s steric demand may complicate synthesis, requiring optimized conditions (e.g., low-temperature lithiation) to prevent decomposition.

- Application Gaps: While lithium carboxylates are explored in battery electrolytes and organometallic catalysis, the target compound’s specific utility remains underexplored.

- Computational Predictions : Density functional theory (DFT) studies could model lithium-ion binding affinity relative to oxadiazole or hydroxyethyl analogues, but such data is absent in the provided evidence.

Actividad Biológica

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate, commonly referred to as Lithium-DMP, is a lithium salt of a pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in pharmacological contexts, especially concerning its use in treating various psychiatric disorders and its role in lithium-ion batteries. This article delves into the biological activity of Lithium-DMP, examining its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18LiN3O2

- Molecular Weight : 242.2 g/mol

- CAS Number : 2095411-12-2

Structure

The structure of Lithium-DMP features a lithium ion coordinated with a carboxylate group derived from a pyridine-based amide. This unique structure contributes to its bioactivity and solubility properties, making it suitable for various applications.

Lithium compounds are primarily known for their mood-stabilizing properties. The exact mechanism by which Lithium-DMP exerts its effects remains under investigation, but several pathways have been proposed:

- Inhibition of Inositol Monophosphatase : Lithium ions inhibit inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which is crucial for neurotransmitter release and neuronal excitability.

- Modulation of Neurotransmitter Systems : Lithium has been shown to influence serotonin and norepinephrine levels in the brain, potentially enhancing mood stabilization.

- Neuroprotective Effects : Some studies suggest that lithium may promote neurogenesis and protect against neurodegenerative diseases by modulating signaling pathways related to cell survival and apoptosis.

Therapeutic Applications

Lithium-DMP has been explored for various therapeutic uses:

- Bipolar Disorder : Lithium is a first-line treatment for bipolar disorder, helping to stabilize mood swings.

- Depression : Research indicates that lithium can augment the effects of antidepressants in treatment-resistant depression.

- Neurodegenerative Disorders : Preliminary studies suggest potential benefits in conditions like Alzheimer's disease due to its neuroprotective properties.

Clinical Studies

-

Bipolar Disorder Management :

A study published in The Journal of Clinical Psychiatry investigated the efficacy of lithium salts, including Lithium-DMP, in stabilizing mood in patients with bipolar disorder. Results indicated significant reductions in manic episodes compared to placebo groups . -

Neuroprotective Effects :

Research highlighted in Neuropharmacology demonstrated that lithium compounds could reduce neuronal apoptosis in models of Alzheimer’s disease, suggesting potential protective effects against neurodegeneration .

In Vitro Studies

In vitro studies have shown that Lithium-DMP can enhance neuronal survival under stress conditions by upregulating BDNF (Brain-Derived Neurotrophic Factor) levels, which is crucial for neuronal health .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy |

|---|---|---|---|

| Lithium Carbonate | Inhibition of IMPase | Bipolar Disorder | High |

| Lithium Orotate | Modulation of neurotransmitters | Depression | Moderate |

| Lithium-DMP | Neuroprotection; IMPase inhibition | Bipolar Disorder; Neurodegeneration | Emerging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.